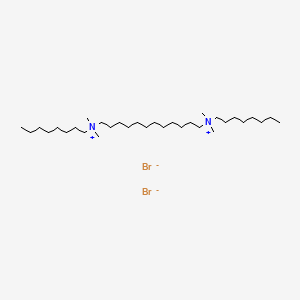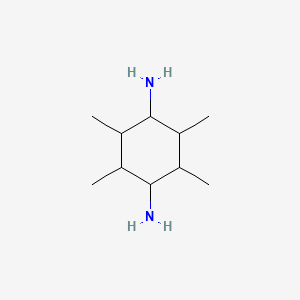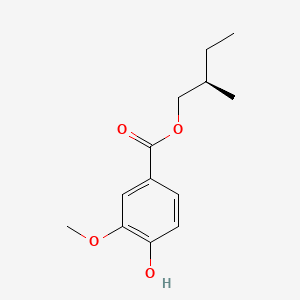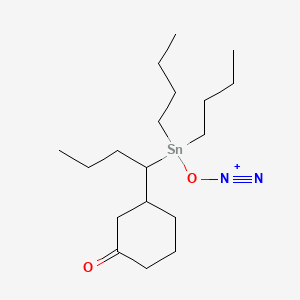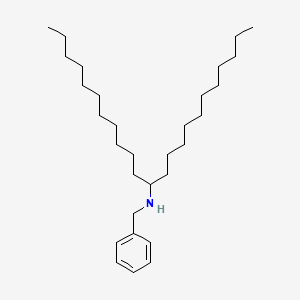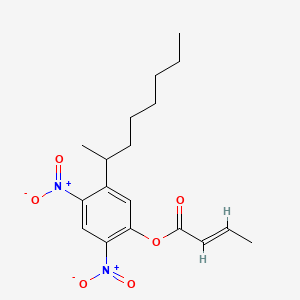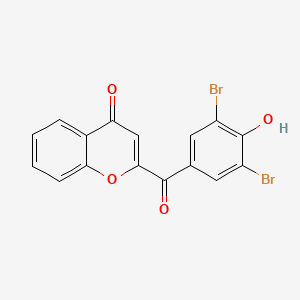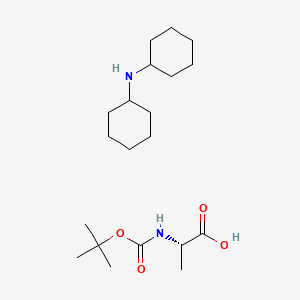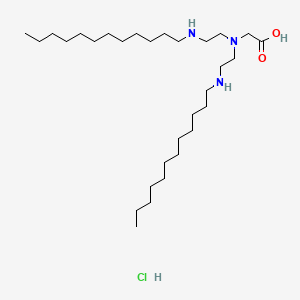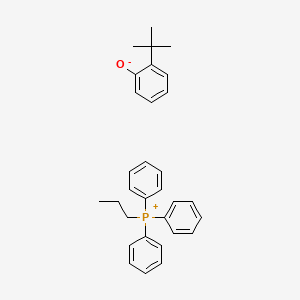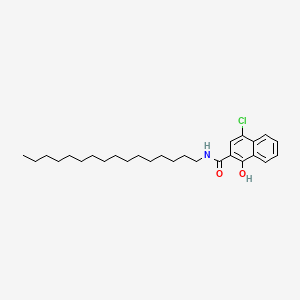
4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloro group, a hexadecyl chain, and a hydroxynaphthalene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene core. The hydroxylation of naphthalene is followed by the introduction of a chloro group at the 4-position. Subsequently, the hexadecyl chain is attached through an amide bond formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydrophobic hexadecyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, the chloro and hydroxynaphthalene groups may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-hexadecyl-1-hydroxy-2-naphthalenecarboxamide
- 4-Chloro-N-octadecyl-1-hydroxynaphthalene-2-carboxamide
- 4-Bromo-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide
Uniqueness
4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chloro group enhances its reactivity, while the hexadecyl chain contributes to its hydrophobicity and membrane-disrupting capabilities. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
74918-83-5 |
|---|---|
Molecular Formula |
C27H40ClNO2 |
Molecular Weight |
446.1 g/mol |
IUPAC Name |
4-chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H40ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-29-27(31)24-21-25(28)22-18-15-16-19-23(22)26(24)30/h15-16,18-19,21,30H,2-14,17,20H2,1H3,(H,29,31) |
InChI Key |
BXJYXMAJSAZMOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


